[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C21H24N2O10 This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetyloxy, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of acetamido and acetyloxy groups through acetylation reactions. The benzoxazolyl group is then introduced via a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
[5-Acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl]methyl acetate: Similar structure but with a prop-2-enoxy group instead of a benzoxazolyl group.
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Shares the acetamido and acetyloxy groups but differs in the core structure.
Uniqueness
The uniqueness of [5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate lies in its combination of functional groups and the presence of the benzoxazolyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O10/c1-10(24)22-17-19(30-13(4)27)18(29-12(3)26)16(9-28-11(2)25)31-20(17)33-21-23-14-7-5-6-8-15(14)32-21/h5-8,16-20H,9H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAOARWQIVTGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=NC3=CC=CC=C3O2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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